BenchChemオンラインストアへようこそ!

DFP00173

Aquaporin-3 Water permeability Isoform selectivity

DFP00173 (1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea) is the only commercially available AQP3 inhibitor with rigorously validated isoform selectivity—potent inhibition of human and mouse AQP3 (IC50 ~0.1–0.4 µM) with no detectable activity against AQP7 or AQP9. Unlike non-selective aquaglyceroporin inhibitors (Auphen, copper sulfate, Z433927330, RF03176), DFP00173 ensures unambiguous phenotype-to-target attribution in co-expression systems such as adipocytes, kidney collecting duct, and immune cells. Supplied at >98% HPLC purity, it is optimized for in vivo formulation (10% DMSO/40% PEG300/5% Tween 80/45% saline) and demonstrates high DMSO solubility (100 mg/mL). Essential for AQP3 mechanistic studies in cancer metabolism, H2O2 signaling, and glycerol transport.

Molecular Formula C11H7Cl2N3O3S
Molecular Weight 332.2 g/mol
CAS No. 672286-03-2
Cat. No. B2735268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFP00173
CAS672286-03-2
Molecular FormulaC11H7Cl2N3O3S
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17)
InChIKeyAATXXTHMITUAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL] (The mean of the results at pH 7.4)

DFP00173 (CAS 672286-03-2): A Selective Aquaporin-3 (AQP3) Inhibitor for Aquaglyceroporin Research and Cancer Biology


DFP00173, chemically designated as 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea, is a synthetic small molecule that functions as a potent and selective inhibitor of aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily of water and glycerol channels [1]. Characterized by an ortho-chloride substitution pattern critical for its activity, DFP00173 was identified from a high-throughput screen of 7360 drug-like molecules and has been validated in multiple orthogonal assays including calcein fluorescence quenching and stopped-flow light scattering . As a well-defined chemical probe with a molecular weight of 332.16 g/mol and established purity specifications (typically >98% by HPLC), DFP00173 serves as a reference standard for AQP3-targeted investigations in cancer, inflammation, and metabolic regulation [2].

Why AQP3-Targeted Research Cannot Rely on Generic Substitution: The Case for DFP00173's Isoform Selectivity


Generic substitution among AQP3 inhibitors is scientifically unjustified due to profound differences in isoform selectivity and functional inhibition profiles. While compounds like copper sulfate, gold-based complexes, and other aquaglyceroporin inhibitors demonstrate some activity against AQP3, they either lack the requisite selectivity over closely related isoforms (AQP7, AQP9) or exhibit insufficient potency in orthogonal functional assays [1]. For example, the gold-based inhibitor Auphen, though active against AQP3, also inhibits AQP7 and lacks the isoform-specificity required for mechanistic dissection [2]. Similarly, the AQP7-selective inhibitor Z433927330 exhibits partial cross-reactivity with AQP3, while the AQP9 inhibitor RF03176 demonstrates moderate off-target effects on both AQP3 and AQP7 [3]. These variable selectivity profiles across the aquaglyceroporin family preclude interchangeable use in experiments designed to attribute observed phenotypes specifically to AQP3 function, necessitating the use of a well-characterized, isoform-selective tool compound such as DFP00173 [4].

DFP00173 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Functional Inhibition Data


DFP00173 vs. Z433927330: Potency and Selectivity in AQP3 Water Permeability Inhibition

DFP00173 exhibits 3.5- to 7-fold greater potency for mouse AQP3 compared to the structurally distinct AQP7 inhibitor Z433927330, while also demonstrating a markedly superior selectivity window against AQP7 and AQP9 [1]. In a direct comparison using the calcein fluorescence quenching assay on CHO cells expressing recombinant mouse AQP3, DFP00173 achieved an IC50 of approximately 0.2 µM, whereas Z433927330 required a concentration of approximately 0.7 µM to achieve equivalent inhibition [2]. Critically, DFP00173 exhibited no detectable inhibition (N.D.) of mouse AQP7 or AQP9 at concentrations that fully inhibit AQP3, whereas Z433927330, while selective for AQP7, retains significant off-target activity against AQP3 [3].

Aquaporin-3 Water permeability Isoform selectivity

DFP00173 vs. Gold-Based AQP3 Inhibitors: Superior Potency in Functional Glycerol Permeability Assays

In a physiologically relevant human erythrocyte model of glycerol permeability, DFP00173 demonstrates 4-fold greater potency than the gold-based inhibitor Auphen and an order of magnitude greater potency than other gold-containing AQP3 inhibitors [1]. Using stopped-flow light scattering to measure glycerol-induced cell volume changes, DFP00173 achieved an IC50 of approximately 0.2 µM, compared to Auphen's IC50 of 0.8 ± 0.08 µM under identical assay conditions [2]. Furthermore, other gold-based compounds such as CNHN and CCON exhibit even weaker inhibition, with IC50 values of 7.27 ± 0.04 µM and 10.93 ± 0.03 µM, respectively, representing a >35-fold difference in potency [3].

Glycerol transport Human erythrocytes Gold-based inhibitors

DFP00173 vs. AQP9 Inhibitor RF03176: Isoform Selectivity in H2O2 Permeability Blockade

While both DFP00173 and the AQP9 inhibitor RF03176 block aquaglyceroporin-mediated H2O2 permeability, their isoform selectivity profiles are fundamentally distinct, enabling orthogonal validation of AQP3-specific contributions to oxidative stress signaling [1]. In HyPer-3 fluorescence assays monitoring intracellular H2O2 accumulation, both compounds reduced H2O2 influx, but DFP00173 achieves this blockade without measurable activity against AQP7 or AQP9 at concentrations that fully inhibit AQP3 [2]. In contrast, RF03176, though primarily an AQP9 inhibitor (IC50 1.3 µM for AQP9 water permeability), exhibits moderate inhibition of both mAQP3 and mAQP7, precluding its use as a clean tool for AQP3-specific studies .

Hydrogen peroxide Oxidative stress Aquaporin-9

DFP00173 Functional Efficacy in Cancer Models: Mitochondrial Respiration Suppression in Multiple Myeloma

In a disease-relevant cellular model, DFP00173 demonstrates functional anti-cancer activity that distinguishes it from less potent or less selective AQP3 inhibitors [1]. In four multiple myeloma (MM) cell lines (RPMI8226, KMS-11, MM.1S, U266), DFP00173 treatment significantly reduced mitochondrial respiration rate and electron transport chain complex I activity, effects that were not observed with solvent (DMSO) controls [2]. Importantly, DFP00173 potentiated the antiproliferative efficacy of the clinical BCL-2 inhibitor venetoclax, indicating potential utility in combination therapy research [3]. These functional effects were corroborated by parallel experiments using an anti-AQP3 monoclonal antibody, confirming AQP3-specific mechanism of action [4].

Multiple myeloma Mitochondrial respiration Cancer metabolism

DFP00173 Chemical Tractability: Superior Solubility and Formulation Properties vs. Hydrophobic AQP3 Inhibitors

DFP00173 offers distinct practical advantages in experimental workflows due to its favorable physicochemical properties compared to many hydrophobic AQP3 inhibitors [1]. With a DMSO solubility of 100 mg/mL (301 mM), DFP00173 can be readily prepared as concentrated stock solutions for in vitro assays, while established in vivo formulation protocols (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) enable administration at concentrations up to 2 mg/mL (6.02 mM) for animal studies [2]. In contrast, many gold-based AQP3 inhibitors (e.g., Auphen, CNHN, CCON) exhibit limited aqueous solubility and require specialized formulation strategies, complicating their use in cell-based assays and precluding reliable in vivo dosing [3].

Solubility Formulation In vivo dosing

DFP00173 Application Scenarios: From Target Validation to Combination Therapy Research


Isoform-Specific Target Validation in Aquaglyceroporin Biology

Researchers investigating the distinct physiological roles of AQP3 versus AQP7 or AQP9 can utilize DFP00173 as a clean chemical probe due to its established selectivity profile. In experiments designed to dissect the contributions of AQP3 to glycerol transport, water permeability, or H2O2 signaling, the compound's lack of activity against AQP7 and AQP9 at inhibitory concentrations (IC50 ∼0.2 µM for AQP3 vs. N.D. for AQP7/9) ensures that observed phenotypes are not confounded by off-target aquaglyceroporin inhibition [1]. This is particularly critical in tissues co-expressing multiple aquaglyceroporins, such as adipocytes, kidney collecting duct, and certain immune cells, where selective inhibition is required for unambiguous interpretation.

Cancer Metabolism Research and Mitochondrial Function Studies

DFP00173 is a validated tool for investigating the role of AQP3 in cancer cell metabolism, particularly in hematological malignancies such as multiple myeloma. As demonstrated in peer-reviewed studies, treatment with DFP00173 reduces mitochondrial respiration rate and electron transport chain complex I activity in MM cell lines, effects that are recapitulated by an anti-AQP3 monoclonal antibody, confirming target specificity [2]. Furthermore, DFP00173 potentiates the anti-proliferative efficacy of venetoclax, making it a valuable reagent for combination therapy research exploring synthetic lethality or drug synergy in BCL-2-dependent cancers [3].

In Vivo Preclinical Studies of AQP3 Pharmacology

With established in vivo formulation protocols (e.g., 10% DMSO/40% PEG300/5% Tween 80/45% saline, enabling dosing up to 2 mg/mL), DFP00173 is suitable for animal studies investigating the therapeutic potential of AQP3 inhibition in disease models including cancer, inflammation, and disorders of water retention [4]. The compound's high DMSO solubility (100 mg/mL) facilitates preparation of concentrated stock solutions, streamlining the transition from in vitro characterization to in vivo efficacy testing. Researchers should note that formulation optimization may be required for specific routes of administration and model systems.

Redox Signaling and Hydrogen Peroxide Transport Studies

DFP00173 enables selective blockade of AQP3-mediated H2O2 permeability without affecting AQP7 or AQP9, providing a critical tool for dissecting the role of AQP3 in oxidative stress signaling pathways [5]. In cell types where AQP3 facilitates H2O2 influx to modulate cytokine signaling, cell migration, or proliferation, DFP00173 treatment allows researchers to specifically interrogate AQP3's contribution while controlling for compensatory mechanisms mediated by other aquaglyceroporins. This application is particularly relevant in cancer biology, where AQP3-dependent H2O2 transport has been implicated in breast cancer cell migration and epithelial-mesenchymal transition [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DFP00173

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.